molecular formula C17H25N3Si B1455321 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1092580-01-2

1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1455321
Key on ui cas rn: 1092580-01-2
M. Wt: 299.5 g/mol
InChI Key: VGUGCYZPKZBVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158647B2

Procedure details

4-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2.84 g, 9.2 mmol), zinc cyanide (650 mg, 5.5 mmol), and zinc dust (120 mg, 1.8 mmol) were suspended in dimethylacetamide (40 mL). The mixture was degassed thoroughly, bis(tri-t-butylphosphine)palladium (511 mg, 0.46 mmol) was added, and the mixture was stirred at 80° C. for 3d. The mixture was poured into water (80 mL) and filtered. The solids were washed with ethyl acetate and the filtrates were combined. The organic layer was separated, washed with water and brine, dried over magnesium sulfate, and concentrated. The oily residue was triturated with hexanes, the solution was decanted and the solvent was evaporated to give 1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (676 mg, 2.25 mmol, 25% yield).
Quantity
2.84 g
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
zinc cyanide
Quantity
650 mg
Type
catalyst
Reaction Step Five
Name
Quantity
120 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][C:3]=12.O.C[C:23]([N:25](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Zn].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH:18]([Si:11]([CH:15]([CH3:16])[CH3:17])([CH:12]([CH3:13])[CH3:14])[N:8]1[C:4]2[N:5]=[CH:6][CH:7]=[C:2]([C:23]#[N:25])[C:3]=2[CH:10]=[CH:9]1)([CH3:19])[CH3:20] |f:3.4.5,^1:36,42|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Step Two
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Five
Name
zinc cyanide
Quantity
650 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Six
Name
Quantity
120 mg
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
511 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed thoroughly
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily residue was triturated with hexanes
CUSTOM
Type
CUSTOM
Details
the solution was decanted
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)[Si](N1C=CC2=C1N=CC=C2C#N)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.25 mmol
AMOUNT: MASS 676 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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